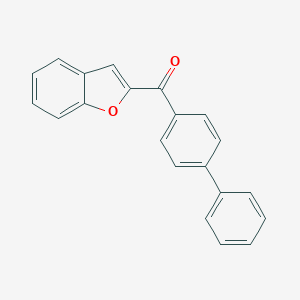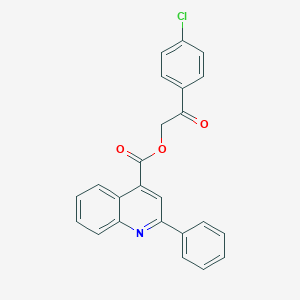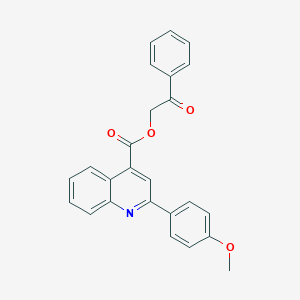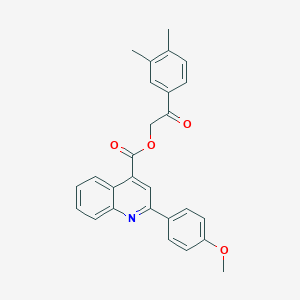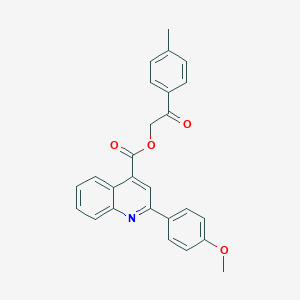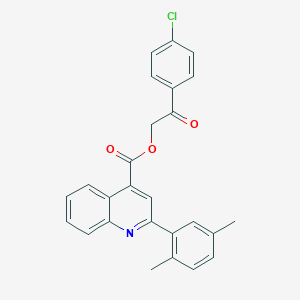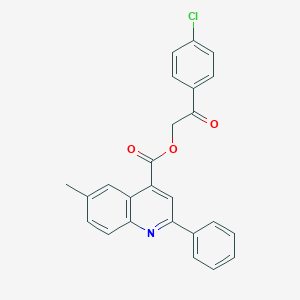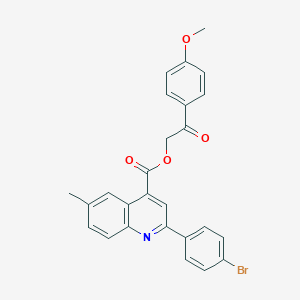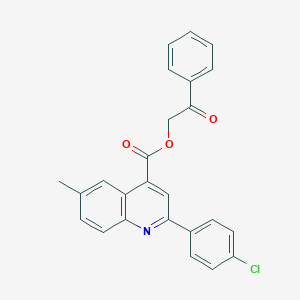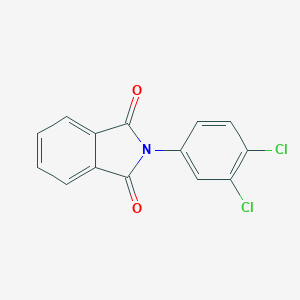
2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to “2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione” has been reported. For instance, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst, and the reactivity of the catalytic Mitsunobu reaction was improved through strict optimization of the reaction conditions .Molecular Structure Analysis
The molecular structure of compounds similar to “2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione” has been investigated through density functional method (DFT) by using 6-31++G (d, p) as basis set in B3LYP method .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione” have been studied. For example, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been used as a catalyst for Mitsunobu reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds similar to “2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione” have been reported. For instance, 2-(3,4-Dichlorophenyl)cyclopentanone has a molecular formula of C11H10Cl2O, an average mass of 229.102 Da, and a monoisotopic mass of 228.010864 Da .科学的研究の応用
Pharmaceutical Synthesis
These aromatic compounds have gained significant attention for their potential use in pharmaceutical synthesis . They are present in a wide array of bioactive molecules and have proven to be important intermediates for the synthesis of new drugs .
Herbicides
Isoindoline-1,3-dione derivatives have been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this application.
Colorants and Dyes
The compounds are used in the production of colorants and dyes . Their ability to absorb and reflect light in specific ways makes them useful in these industries.
Polymer Additives
Isoindoline-1,3-dione derivatives are used as additives in polymers . They can enhance the properties of the polymer, such as its strength, flexibility, and resistance to heat and chemicals.
Organic Synthesis
These compounds are used in organic synthesis . They can act as building blocks in the creation of complex organic molecules.
Photochromic Materials
Isoindoline-1,3-dione derivatives are used in the development of photochromic materials . These materials change color when exposed to light, making them useful in a variety of applications, such as eyewear and security inks.
Dopamine Receptor Modulation
Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents .
Alzheimer’s Disease Treatment
The inhibition of β-amyloid protein aggregation by these compounds indicates a potential capacity in the treatment of Alzheimer’s disease .
Safety and Hazards
作用機序
Target of Action
The primary target of 2-(3,4-dichlorophenyl)isoindole-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement .
Mode of Action
The compound interacts with the dopamine receptor D2 at its allosteric binding site . The binding energy (∆G) of the compound to the receptor is used to assess its affinity . The interaction with the receptor can lead to changes in the receptor’s activity, potentially modulating the dopaminergic system .
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it is likely that it influences the dopaminergic pathways . These pathways are involved in a wide array of biological activities, including motor control, reward, and reinforcement .
Pharmacokinetics
In silico analysis has been used to predict some of these properties . The compound’s bioavailability, which is influenced by its ADME properties, is a critical factor in its pharmacological activity .
Result of Action
One of the isoindolines tested in a study was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that the compound may have potential therapeutic effects in conditions related to the dopaminergic system .
Action Environment
The action, efficacy, and stability of 2-(3,4-dichlorophenyl)isoindole-1,3-dione can be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . .
特性
IUPAC Name |
2-(3,4-dichlorophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2/c15-11-6-5-8(7-12(11)16)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWYWRYUHZILMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 5-chloro-2-hydroxybenzoate](/img/structure/B435460.png)


